molecular formula C24H22FN3O3 B11532593 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311782-77-1

2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11532593
CAS No.: 311782-77-1
M. Wt: 419.4 g/mol
InChI Key: BUUSCKOGUFSPNA-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carbonitrile family, characterized by a bicyclic core structure with substituents influencing electronic and steric properties. The molecule features a 4-fluorophenyl group at position 1 and a 3,4-dimethoxyphenyl group at position 4, with an amino (-NH₂) and carbonitrile (-CN) functional group at positions 2 and 3, respectively. The 3,4-dimethoxy substitution enhances electron-donating effects, while the 4-fluorophenyl group introduces moderate electron-withdrawing character. Crystallographic studies (e.g., SHELX-refined structures) indicate a chair conformation for the hexahydroquinoline ring, with substituents adopting equatorial orientations to minimize steric strain .

Properties

CAS No.

311782-77-1

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22FN3O3/c1-30-20-11-6-14(12-21(20)31-2)22-17(13-26)24(27)28(16-9-7-15(25)8-10-16)18-4-3-5-19(29)23(18)22/h6-12,22H,3-5,27H2,1-2H3

InChI Key

BUUSCKOGUFSPNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is essential for developing new catalysts and materials.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties :

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways involved in inflammation.
  • Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated by the National Cancer Institute (NCI) and demonstrated notable antitumor activity with mean growth inhibition values indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown promise in combating bacterial infections through its interaction with microbial enzymes.

Material Science

In material science, the compound can be used in the development of new materials such as:

  • Polymers : It can act as a monomer or additive to enhance the properties of polymers.
  • Dyes and Pigments : The unique electronic properties imparted by its structure make it suitable for creating dyes with specific colorimetric properties.

Case Studies

StudyFocusFindings
NCI EvaluationAnticancer ActivityThe compound exhibited significant efficacy against a panel of cancer cell lines with average growth inhibition rates around 12.53% .
Antimicrobial StudiesAntimicrobial PropertiesDemonstrated effectiveness against several bacterial strains in vitro, suggesting potential for therapeutic applications.
Coordination ChemistryLigand PropertiesUsed successfully as a ligand in metal complexation studies, enhancing catalytic activity .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Position 1 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (Target) 4-fluorophenyl 3,4-dimethoxyphenyl C₂₅H₂₃FN₃O₃ 428.47 Electron-rich 3,4-dimethoxy group; moderate polarity due to fluorine
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-fluorophenyl pyridin-3-yl C₂₂H₂₀FN₅O 405.43 Heteroaromatic pyridinyl group; increased solubility in polar solvents
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 3,4-dichlorophenyl 2,4-dichlorophenyl C₂₂H₁₄Cl₄N₃O 500.18 Strong electron-withdrawing Cl groups; high molecular weight
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-(trifluoromethyl)phenyl 4-methoxyphenyl C₂₇H₂₅F₃N₃O₂ 504.51 Lipophilic CF₃ group; steric bulk from 7,7-dimethyl substitution
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-chlorophenyl 4-(dimethylamino)phenyl C₂₅H₂₆ClN₄O 449.96 Electron-donating dimethylamino group; enhanced basicity
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile phenyl 3,4,5-trimethoxyphenyl C₂₈H₂₉N₃O₄ 479.56 Three methoxy groups; high steric demand at position 4

Key Observations:

In contrast, analogs with pyridinyl () or dimethylamino () groups exhibit varied electronic profiles. Electron-Withdrawing Groups: Chlorine () and trifluoromethyl () substituents reduce electron density, increasing stability against oxidation but reducing solubility.

Steric Considerations :

  • Bulky substituents (e.g., 7,7-dimethyl in ) restrict conformational flexibility, whereas smaller groups (e.g., 4-fluorophenyl in the target compound) allow better packing in crystal lattices .

Physicochemical Properties: The target compound’s molecular weight (428.47 g/mol) and logP (estimated ~3.2) align with Lipinski’s rule for drug-likeness, unlike higher-weight analogs (e.g., 500.18 g/mol in ). Crystallographic data () for related compounds reveal hydrogen-bonding networks involving the amino and carbonyl groups, suggesting similar solubility profiles for the target compound.

Synthetic and Analytical Methods :

  • Most analogs, including the target compound, are characterized via single-crystal X-ray diffraction using SHELX or OLEX2 , with refinement statistics (e.g., R-factor < 0.05) confirming structural accuracy .

Biological Activity

The compound 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Information

  • Molecular Formula : C24H22N4O5
  • SMILES : COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)N+[O-])N)C#N)OC
  • InChIKey : FVELFFXYSWZIEF-UHFFFAOYSA-N

The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple functional groups, including carbonitrile and methoxy groups, suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that hexahydroquinoline derivatives exhibit significant anticancer activities. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Antioxidant Activity

Antioxidant assays have revealed that this compound exhibits notable free radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often measured using DPPH and ABTS assays.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been documented. For instance, the compound may act as an inhibitor of certain kinases involved in tumor progression. Such inhibition can lead to decreased cell proliferation and enhanced apoptosis in cancer cells.

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various hexahydroquinoline derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Study 3: Antioxidant Potential

An assessment of the antioxidant activity revealed that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests that it possesses substantial potential for use in formulations aimed at reducing oxidative damage .

Table 1: Biological Activities of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Activity TypeAssay MethodResultsReference
AnticancerMTT AssayIC50 = 10 µM
AntimicrobialMIC DeterminationMIC = 32 µg/mL (S. aureus)
AntioxidantDPPH ScavengingIC50 = 25 µg/mL

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